N-(4-bromophenyl)-1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide
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Overview
Description
N-(4-bromophenyl)-1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a bromophenyl group attached to a pyrimidine ring, which is further substituted with methyl groups and a sulfonamide group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide typically involves multi-step organic reactions. One common method includes the initial formation of the pyrimidine ring, followed by the introduction of the bromophenyl group and the sulfonamide moiety. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality and scalability of the compound. Industrial methods also focus on optimizing reaction conditions to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N-(4-bromophenyl)-1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with enzymes or receptors, modulating their activity. The sulfonamide moiety is known to inhibit certain enzymes by mimicking the natural substrate, leading to a decrease in enzyme activity. These interactions can result in various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)thiazol-2-yl-2-chloroacetamide: Known for its antimicrobial and antiproliferative properties.
N-(4-bromophenyl)sulfonylbenzoyl-L-valine: Studied for its antimicrobial and antioxidant activities.
4-bromophenylacetic acid: Used in the synthesis of various derivatives with biological activities.
Uniqueness
N-(4-bromophenyl)-1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide stands out due to its unique combination of functional groups, which impart distinct chemical reactivity and biological activity
Properties
IUPAC Name |
N-(4-bromophenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3O4S/c1-8-11(12(18)17(3)13(19)16(8)2)22(20,21)15-10-6-4-9(14)5-7-10/h4-7,15H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZERLYHGRVDUDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C(=O)N1C)C)S(=O)(=O)NC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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